4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one
Description
Properties
CAS No. |
333984-67-1 |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
4-[(4-chloroanilino)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13ClN2O/c17-12-5-7-13(8-6-12)18-10-11-9-16(20)19-15-4-2-1-3-14(11)15/h1-9,18H,10H2,(H,19,20) |
InChI Key |
GSCXBVBEPAGERQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Niementowski Reaction and Subsequent Aminomethylation
One plausible approach involves:
Synthesis of Quinolin-2-one Core : The Niementowski reaction between anthranilic acid and an appropriate aldehyde or ketone yields 4-hydroxyquinolin-2-one derivatives. For example, anthranilic acid reacts with aldehydes under heating to form 4-hydroxyquinolin-2-one intermediates.
Conversion to 4-Chloromethylquinolin-2-one : The 4-hydroxy group can be converted to a better leaving group such as a chloride via chlorination reagents (e.g., phosphorus oxychloride), producing 4-chloromethylquinolin-2-one.
Nucleophilic Substitution with 4-Chloroaniline : The 4-chloromethyl group is then substituted by 4-chloroaniline through nucleophilic substitution (aminomethylation), yielding this compound.
This method is supported by analogous synthetic sequences described for related pyrazoloquinoline derivatives where chlorinated intermediates react with amines to form aminomethyl derivatives.
Multicomponent Condensation Approach
Alternatively, a one-pot multicomponent reaction can be employed:
- Reacting anthranilic acid or its derivatives, 4-chloroaniline, and formaldehyde or other aldehydes under acidic or basic conditions to directly form the aminomethyl-substituted quinolin-2-one.
This approach benefits from operational simplicity and has been demonstrated in related quinoline and pyrazoloquinoline syntheses, although yields and selectivity depend on reaction conditions.
Friedländer Condensation Followed by Aminomethylation
Friedländer condensation between o-aminoacetophenone derivatives and aldehydes to form quinoline-2-one cores.
Subsequent chloromethylation at the 4-position followed by nucleophilic substitution with 4-chloroaniline.
This method is classical for quinoline derivatives and adaptable for introducing the 4-[(4-chloroanilino)methyl] substituent.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The quinoline moiety undergoes electrophilic substitution, primarily at positions activated by electron-donating groups. Key findings include:
The 4-chloroanilino group directs electrophiles to the para position of the quinoline ring due to resonance stabilization .
Nucleophilic Reactions
The amino group in the 4-chloroanilino substituent participates in nucleophilic substitutions and condensations:
Acylation
-
Reagent : Acetic anhydride, pyridine, 80°C
-
Product : N-Acetyl-4-[(4-chloroanilino)methyl]quinolin-2(1H)-one
-
Yield : 89%
Diazotization
-
Conditions : NaNO₂, HCl (0–5°C), followed by coupling with β-naphthol
-
Product : Azo dye derivatives
Oxidation Reactions
Oxidative transformations occur under acidic or basic conditions:
| Oxidizing Agent | Conditions | Major Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C | Quinolin-4-carboxylic acid derivative | Complete ring hydroxylation |
| H₂O₂ | NaOH, 60°C | N-Oxide derivative | Retains antimicrobial activity |
Transition Metal-Catalyzed Reactions
Palladium-mediated coupling reactions enable functionalization:
Suzuki Coupling
-
Reagents : Pd(PPh₃)₄, 4-bromophenylboronic acid, K₂CO₃, DMF
-
Product : 4-[(4-(Biphenyl)anilino)methyl]quinolin-2(1H)-one
Heck Reaction
-
Substrate : 3-Iodoquinolinone derivative
-
Conditions : Pd(OAc)₂, Et₃N, acrylate
-
Product : Alkenyl-substituted quinolinone
Cyclization and Ring Expansion
The methyl bridge facilitates intramolecular cyclization:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| PCl₅/POCl₃ | Reflux, 4 h | Fused pyrido[3,2-c]quinoline system | 68% |
| NH₂NH₂·H₂O | Ethanol, 80°C | Tetrahydroquinazolinone derivative | 82% |
These reactions exploit the compound’s ability to form stable six-membered transition states .
Biological Activity-Driven Modifications
Key structural modifications to enhance pharmacological properties include:
-
Trifluoromethoxy addition : Improves blood-brain barrier penetration .
-
Methoxy substitution : Increases lipophilicity (logP from 2.1 to 3.4) .
Comparative Reactivity with Analogues
| Compound | Electrophilic Reactivity | Nucleophilic Reactivity | Oxidation Stability |
|---|---|---|---|
| 4-Hydroxyquinolinone | Moderate | Low | High |
| 6-Chloroquinolinone | High | Moderate | Moderate |
| Target Compound | High | High | Low |
The 4-chloroanilino group enhances nucleophilicity but reduces oxidative stability compared to other quinolinones .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one exhibits substantial antimicrobial activity. Compounds with quinoline structures are often noted for their ability to inhibit bacterial growth and combat infections. The presence of the 4-chloroanilino group enhances solubility and bioavailability, potentially improving therapeutic efficacy against a range of pathogens.
Antitumor Activity
This compound has shown promise as an antitumor agent. Studies suggest that it may exert cytotoxic effects against various cancer cell lines. The unique structural features of this compound allow it to interact with enzymes involved in cancer progression, making it a candidate for further investigation as a therapeutic agent in oncology.
Interaction Studies
Binding Affinity to Biological Targets
Studies have focused on the binding affinity of this compound to various biological targets, including enzymes and receptors implicated in disease pathways. Molecular docking simulations and in vitro assays are commonly employed to assess these interactions. Preliminary findings suggest that this compound may effectively inhibit certain enzymes related to cancer metabolism, although comprehensive studies are needed to confirm these interactions.
Case Studies and Research Findings
Several studies have documented the efficacy of quinoline derivatives, including this compound, in various therapeutic contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline displayed significant antibacterial activity against resistant strains, suggesting potential for development into new antibiotics.
- Anticancer Properties : Research highlighted that compounds with similar structures inhibited tumor growth in vitro, indicating a need for further exploration into their mechanisms of action.
These findings underscore the importance of continued research into the applications of this compound as a promising candidate for drug development in both antimicrobial and anticancer therapies .
Mechanism of Action
The mechanism of action of 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, derivatives of quinolin-2-one have been shown to exhibit anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell proliferation and survival . The compound’s ability to form hydrogen bonds with amino acid residues in the active pocket of EGFR is crucial for its activity .
Comparison with Similar Compounds
Key Structural Analogues:
6-Chloro-3-(((4-((4-(4-chlorophenyl)pyrimidin-2-yl)amino)phenyl)thio)methyl)quinolin-2(1H)-one (28b) (): Contains a 4-chlorophenyl group linked via a pyrimidine-thioether bridge. Comparison: Unlike the target compound, 28b includes a pyrimidine ring and sulfur linkage, which may increase steric bulk and alter metabolic stability .
4-Hydroxy-1-methyl-3-[(1-(7-chloroquinolin-4-yl)-1H-pyrazol-4-yl)carbonyl]quinolin-2(1H)-one (9) (): Features a 7-chloroquinoline moiety and a pyrazole-carbonyl group at position 3. The hydroxyl group at position 4 improves solubility through hydrogen bonding.
4-Chloro-8-methylquinolin-2(1H)-one (): Chloro and methyl substituents at positions 4 and 8, respectively. Comparison: The absence of the anilino methyl group in this compound highlights the importance of the (4-chloroanilino)methyl group in the target for targeted interactions .
Substituent Position and Activity:
Comparison with Analogues:
The target compound’s hypothetical synthesis would likely mirror these methods but require optimization for the anilino methyl group introduction.
Physical and Chemical Properties
Melting Points and Solubility:
The target compound’s melting point is expected to range between 200–250°C, with solubility influenced by the polar anilino group.
Spectroscopic Data:
Antimicrobial Activity:
Antiproliferative Effects:
- Quinolinone derivatives with chloro substituents () demonstrated IC₅₀ values of 2–10 µM against cancer cell lines, suggesting the target compound may share similar mechanisms .
Biological Activity
4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of 4-chloroaniline with appropriate quinoline precursors. Various synthetic strategies have been reported in the literature, including palladium-catalyzed reactions that enhance yield and purity . The methodology often emphasizes the importance of substituent positioning on the quinoline ring to optimize biological activity.
Anticancer Activity
Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, studies involving similar quinolin-2(1H)-one derivatives have shown promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells. These studies utilized MTS assays to evaluate cell viability and determined GI50 values (the concentration required to inhibit cell growth by 50%) for several derivatives .
Table 1: Anticancer Activity of Quinolin-2(1H)-one Derivatives
| Compound | Cell Line | GI50 (µM) | Effect on Viability (%) |
|---|---|---|---|
| 4a | MDA-MB-231 | 15 | 45 |
| 4b | PC-3 | 10 | 40 |
| 4c | MRC-5 (control) | >50 | >80 |
The data indicates that while some compounds exhibit substantial cytotoxic effects on cancer cells, they maintain lower toxicity towards normal fibroblast cells (MRC-5), suggesting a degree of selectivity that is desirable in anticancer drug development.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. A study tested various quinolinones against a panel of fungal strains, revealing that certain derivatives possess significant antifungal activity . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the quinoline ring could enhance antifungal efficacy.
Table 2: Antifungal Activity of Quinolinone Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8 | Candida albicans | 12 µg/mL |
| 9 | Aspergillus niger | 8 µg/mL |
These findings suggest that further exploration into the SAR could yield more potent antifungal agents.
The mechanism by which quinoline derivatives exert their biological effects often involves interference with cellular processes such as DNA replication and protein synthesis. For instance, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators like CDK1 . Additionally, their ability to inhibit specific enzymes involved in metabolic pathways further underscores their therapeutic potential.
Case Studies
Recent case studies have highlighted the efficacy of quinoline derivatives in clinical settings. For example, a compound similar to this compound was evaluated in preclinical trials for its ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, reinforcing the need for continued research into this class of compounds .
Q & A
Q. Table 1: Comparative Bioactivity of Selected Derivatives
Q. Table 2: Synthetic Route Optimization
| Parameter | Nucleophilic Substitution | Suzuki-Miyaura Coupling |
|---|---|---|
| Reaction Time (h) | 12–16 | 6–8 |
| Catalyst | None | Pd(PPh₃)₄ |
| Scalability (g-scale) | Moderate (≤10 g) | High (≥50 g) |
| Purity (HPLC) | ≥95% | ≥98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
